2-Phenyl-2,3-dihydrobenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C14H12O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14H,10H2 |
InChI Key |
QMPOHKDJNKTEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2,3 Dihydrobenzofuran and Its Analogues
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including the 2,3-dihydrobenzofuran (B1216630) framework. These methods often proceed under mild conditions with high functional group tolerance.
Palladium-Catalyzed Reactions
Palladium has proven to be a versatile catalyst for the synthesis of 2,3-dihydrobenzofuran derivatives due to its distinct properties such as thermal stability, resistance to poisoning, and high selectivity. nih.gov
A notable palladium-catalyzed strategy for preparing 2,3-dihydrobenzofurans involves the alkene carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.govrsc.org This method facilitates the coupling of readily available 2-allylphenols with aryl triflates, generating a diverse range of functionalized 2,3-dihydrobenzofurans in good yields and with significant diastereoselectivities, sometimes exceeding a 20:1 ratio. nih.govresearchgate.net The success of this reaction is contingent on conditions that favor an anti-heteropalladation of the alkene. nih.gov
The proposed catalytic cycle begins with the oxidative addition of the aryl triflate to a Pd(0) complex. nih.govrsc.org The resulting cationic palladium(II) complex then coordinates to the alkene of the 2-allylphenol substrate. nih.govrsc.org Subsequent deprotonation of the phenol (B47542) and anti-oxypalladation of the alkene forms a key intermediate, which then undergoes reductive elimination to yield the 2,3-dihydrobenzofuran product and regenerate the Pd(0) catalyst. nih.govrsc.org
Table 1: Selected Examples of Pd-Catalyzed Alkene Carboalkoxylation of 2-Allylphenols nih.govrsc.org
| 2-Allylphenol Derivative | Aryl Triflante | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 2-Allylphenol | Phenyl triflate | 2-Methyl-3-phenyl-2,3-dihydrobenzofuran | 75 | >20:1 |
| 2-Allylphenol | p-Methoxyphenyl triflate | 3-(4-Methoxyphenyl)-2-methyl-2,3-dihydrobenzofuran | 78 | >20:1 |
| 2-(But-2-en-2-yl)phenol | Phenyl triflate | 2,2-Dimethyl-3-phenyl-2,3-dihydrobenzofuran | 85 | N/A |
Palladium catalysis has also been effectively utilized in intramolecular C(sp³)–H and C(sp²)–H bond coupling reactions to construct the dihydrobenzofuran core. scispace.com This approach offers a direct and atom-economical route to these heterocyclic systems. For instance, a protocol has been developed for the synthesis of 2,3-dihydrobenzofuran derivatives through a palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds. scispace.comresearchgate.net
In a related strategy, the Baudoin group demonstrated that Pd(0)-catalyzed intramolecular C-H activation of trisubstituted aryl bromides bearing an alkoxy group can lead to the formation of 2,3-dihydrobenzofuran derivatives. mdpi.com This transformation highlights the utility of palladium in mediating challenging C-H functionalization reactions for heterocycle synthesis.
Furthermore, a method for the intramolecular oxidative coupling of phenyl C(sp²)–H and "inert" aliphatic C(sp³)–H bonds has been developed, using a carboxylic acid as a directing group. nih.gov This protocol allows for the synthesis of structurally diverse dihydrobenzofurans from readily accessible phenyl alkyl ethers. nih.gov
The palladium-catalyzed Heck reaction has become a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds. nih.govrsc.org Enantioselective versions of this reaction have been developed to access chiral 2,3-dihydrobenzofuran derivatives.
In one such development, an enantioselective, palladium-catalyzed intermolecular tandem Heck/Cacchi reaction of unactivated alkenes with ortho-ethynylanilines was established. nih.govresearchgate.net This method provides access to enantioenriched 2,3-dihydrobenzofuran-substituted indoles that possess an all-carbon quaternary stereocenter. researchgate.net The reaction proceeds with excellent yields (84–97%) and exceptional enantiomeric excess (84–97% ee). nih.govrsc.org The key to this transformation is the formation of an asymmetric σ-alkylpalladium intermediate through an intramolecular Heck coupling, which then reacts with the o-alkynylaniline to generate the polycyclic products. nih.govrsc.org
Additionally, enantioselective intramolecular reductive Heck reactions of o-iodophenol-derived allyl ethers, catalyzed by a BINAP-Pd complex, have been reported to yield retinoid derivatives containing a 2,3-dihydrobenzofuran moiety. snnu.edu.cn
Rhodium-Catalyzed Reactions
Rhodium catalysis has also emerged as a powerful strategy for the synthesis of dihydrobenzofuran scaffolds, particularly through C-H activation and annulation reactions.
Rhodium(III)-catalyzed C–H activation followed by a [3+2] annulation has been successfully employed for the construction of dihydrobenzofurans. nih.govrsc.orgacs.org In one approach, N-phenoxyacetamides are reacted with various coupling partners in the presence of a rhodium catalyst.
For example, the annulation of N-phenoxyacetamides with 1,3-dienes has been developed to construct dihydrobenzofurans via a carbooxygenation process. acs.org This redox-neutral transformation exhibits specific chemoselectivity and good functional group compatibility. acs.org Similarly, the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes, catalyzed by [Cp*RhCl₂]₂, affords cyclic 3-ethylidene-2,3-dihydrobenzofuran skeletons in moderate to high yields (37–80%). nih.govrsc.org
Another variation involves the coupling of N-phenoxy amides with propargylic monofluoroalkynes, catalyzed by [Cp*RhCl₂]₂, to produce α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues in yields ranging from 35% to 78%. nih.govrsc.org The reaction of N-phenoxyacetamides with alkylidenecyclopropanes in a polar solvent like hexafluoroisopropanol (HFIP) also leads to 2,3-dihydrobenzofuran derivatives in moderate to high yields (52–82%) through a [3+2] annulation. nih.govrsc.org
Furthermore, a rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides has been reported to provide 2,3-dihydrobenzofurans in excellent yields (up to 90%). nih.govrsc.org The proposed mechanism involves the formation of an intermediate through a reversible C–H/N–H bond cleavage of the N-phenoxyacetamide, assisted by the active rhodium catalyst. nih.govrsc.org
Table 2: Overview of Rhodium-Catalyzed C-H Activation/[3+2] Annulation Reactions nih.govrsc.orgacs.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield Range |
| N-Phenoxyacetamides | 1,3-Dienes | Rh(III) | Dihydrobenzofurans | Good |
| N-Phenoxyacetamides | Cyclopropylidenemethyl alkenes | [CpRhCl₂]₂/NaOAc | 3-Ethylidene-2,3-dihydrobenzofurans | 37-80% |
| N-Phenoxy amides | Propargylic monofluoroalkynes | [CpRhCl₂]₂/NaOAc | α-Quaternary 2,3-dihydrobenzofurans | 35-78% |
| N-Phenoxyacetamides | Alkylidenecyclopropanes | Rh-catalyst/HFIP | 2,3-Dihydrobenzofuran derivatives | 52-82% |
| 2-Alkenylphenols | N-Phenoxyacetamides | Rh-catalyst/Zn(OAc)₂ | 2,3-Dihydrobenzofurans | up to 90% |
Chemodivergent Coupling via C–H and C–C Bond Activation for 2,3-Dihydrobenzofuran Derivatives
A notable strategy for the synthesis of 2,3-dihydrobenzofuran derivatives involves the chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs) through rhodium(III)-catalyzed C–H and C–C bond activation. rsc.orgacs.org This method's selectivity is primarily controlled by the choice of solvent, allowing for the formation of either linear dienes or the desired cyclic 3-ethylidenedihydrobenzofurans. acs.org
The reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes in the presence of a rhodium catalyst such as [Cp*RhCl2]2 and a base like sodium acetate (B1210297) leads to the formation of the 3-ethylidene-2,3-dihydrobenzofuran skeleton. rsc.org This transformation proceeds via a C–H functionalization and a subsequent [3+2] annulation, demonstrating high regioselectivity and chemoselectivity. rsc.org Yields for these desired heterocyclic products are reported to be in the moderate to high range of 37–80%. rsc.org
In a related rhodium-catalyzed chemodivergent approach, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can be directed to form 2,3-dihydrobenzofuran derivatives through a [3+2] annulation. rsc.org This process is favored by using a polar solvent like hexafluoroisopropanol (HFIP), which promotes the ring-opening of the highly reactive cyclopropane (B1198618) and subsequent cyclization to yield the five-membered heterocyclic products in moderate to high yields (52–82%). rsc.org
Table 1: Rh(III)-Catalyzed Chemodivergent Synthesis of Dihydrobenzofuran Derivatives
| Catalyst System | Substrates | Product Type | Yield (%) | Selectivity Control | Reference |
| [Cp*RhCl2]2, NaOAc | N-phenoxyacetamides, Cyclopropylidenemethyl alkenes | 3-Ethylidene-2,3-dihydrobenzofurans | 37-80 | Reaction conditions | rsc.org |
| Rh(III) catalyst | N-phenoxyacetamides, Alkylidenecyclopropanes | 2,3-Dihydrobenzofuran derivatives | 52-82 | Polar solvent (HFIP) | rsc.org |
Stereoselective Mannich Type Interception of Phenolic Oxonium Ylides in Dihydrobenzofuran Formation
A highly stereoselective method for the synthesis of 2,2-disubstituted dihydrobenzofurans involves the Mannich-type interception of phenolic oxonium ylides. nih.govacs.org This reaction utilizes a cooperative catalytic system comprising an achiral dirhodium complex and a chiral phosphoric acid. acs.org
The process begins with the generation of a phenolic oxonium ylide from a diazo-containing phenolic derivative in the presence of the rhodium catalyst. nih.govacs.org This intermediate is then intercepted by an imine in a Mannich-type reaction, which is rendered stereoselective by the chiral phosphoric acid. nih.govacs.org This dual catalytic approach successfully circumvents the competitive phenolic O–H bond insertion. acs.org The methodology affords enantioenriched 2,2-disubstituted dihydrobenzofurans in yields ranging from 35% to 90%, with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov
Table 2: Stereoselective Mannich Type Synthesis of Dihydrobenzofurans
| Catalytic System | Reactants | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Dirhodium complex, Chiral phosphoric acid | Diazo-phenolic derivatives, Imines | 2,2-Disubstituted dihydrobenzofurans | 35-90 | >20:1 | >99% | nih.gov |
Copper-Catalyzed Reactions
Cu/SPDO-Catalyzed [3+2] Cycloaddition for 2-Aryl-2,3-dihydrobenzofuran Scaffolds
An efficient and highly enantioselective approach for preparing chiral 2-aryl-2,3-dihydrobenzofuran scaffolds is the [3+2] cycloaddition of quinone esters and styrene (B11656) derivatives, catalyzed by a novel copper-spirocyclic pyrrolidine (B122466) oxazoline (B21484) (Cu/SPDO) complex. researchgate.netacs.orgnih.gov This method is characterized by its broad substrate tolerance, high yields, and exceptional stereocontrol. acs.orgnih.gov
The reaction, catalyzed by the SPDO-ligated Cu(OTf)2 complex, produces a series of chiral 2-aryl-2,3-dihydrobenzofurans in yields of up to 96% and enantioselectivities as high as 99% ee. rsc.orgacs.orgnih.gov The utility of this reaction has been demonstrated through the asymmetric synthesis of the natural products corsifuran A and corsifuran B from commercially available starting materials in just two or three steps, with this cycloaddition as the key transformation. acs.org
Table 3: Cu/SPDO-Catalyzed [3+2] Cycloaddition for 2-Aryl-2,3-dihydrobenzofurans
| Catalyst System | Reactants | Product | Yield (%) | Enantioselectivity (ee) | Reference |
| Cu(OTf)2/SPDO | Quinone esters, Styrene derivatives | Chiral 2-aryl-2,3-dihydrobenzofurans | up to 96 | up to 99% | rsc.orgacs.orgnih.gov |
Dual Catalysis Protocols (e.g., Fe and Cu) for 2,3-Dihydrobenzofuran Synthesis
A one-pot, two-step method employing a dual iron and copper catalytic system provides a general and effective route to a variety of 2,3-dihydrobenzofurans. acs.orgacs.org This process involves an initial highly regioselective, iron(III) triflimide-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation. acs.orgacs.org
The transformation is initiated with a substituted phenylethan-2'-ol. nih.govacs.org The iron-catalyzed iodination activates the aromatic ring for the subsequent copper-catalyzed cyclization. This one-pot procedure is tolerant of various functional groups and has been successfully applied to the synthesis of a range of dihydrobenzofurans as single regioisomers in yields between 56% and 72%. acs.org For instance, the synthesis of (+)-obtusafuran, a neolignan natural product, was achieved using this methodology, affording the dihydrobenzofuran core in a 63% yield. aablocks.com
Table 4: Fe/Cu Dual Catalysis for Dihydrobenzofuran Synthesis
| Catalytic Steps | Substrates | Product | Overall Yield (%) | Reference |
| 1. Fe(III)-catalyzed iodination 2. Cu(I)-catalyzed C-O cyclization | Substituted phenylethan-2'-ols | 2,3-Dihydrobenzofurans | 56-72 | acs.org |
| 1. Fe(III)-catalyzed iodination 2. Cu(I)-catalyzed C-O cyclization | Secondary benzylic alcohol precursor | (+)-Obtusafuran core | 63 | aablocks.com |
Biomimetic Synthesis of Dihydrobenzofuran Neolignan Analogs
Biomimetic approaches, which mimic natural biosynthetic pathways, offer environmentally friendly routes to dihydrobenzofuran neolignans. One such method is the laccase-mediated oxidative coupling. The enzyme Trametes versicolor laccase (TvL) catalyzes the dimerization of substrates like N-trans-feruloyl tyramine (B21549) to form dihydrobenzofuran neolignanamides. researchgate.netrsc.orgnih.gov For example, the natural product trans-grossamide was synthesized with a 16% yield using this eco-friendly method. rsc.org
In addition to enzymatic methods, copper catalysts have been employed in the biomimetic synthesis of neolignan analogs. A copper-catalyzed oxidative cross-coupling of para-alkenyl phenols with electron-rich phenols generates quinone methide intermediates, which then undergo intramolecular cyclization to afford 2,3-dihydrobenzofuran skeletons. rsc.org This approach can yield products with notable diastereoselectivity. rsc.org
Iron-Catalyzed Rearrangement Reactions (e.g., Claisen Rearrangement) in Dihydrobenzofuran Synthesis
The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a fundamental C-C bond-forming reaction that can be utilized for dihydrobenzofuran synthesis. Iron(III) chloride (FeCl3) has been shown to be an effective catalyst for the Claisen rearrangement of allyloxyarenes. scirp.orgacs.org The use of FeCl3 allows the reaction to proceed at a lower temperature (80°C) compared to the high temperatures typically required for thermal rearrangement. scirp.org
The FeCl3-catalyzed reaction of allyloxyarenes can lead to both the rearranged o-allylphenol and the subsequently cyclized dihydrobenzofuran product. scirp.org This process can be significantly accelerated by microwave irradiation. scirp.org In some cases, the cyclization of the intermediate ortho-allylphenol occurs in situ to directly provide the dihydrobenzofuran. For example, using an FeCl3/MCM-41 catalyst, allyl aryl ethers can undergo a cascade Claisen rearrangement and cyclization to yield dihydrobenzofurans. researchgate.net
Organocatalytic and Metal-Free Approaches to 2,3-Dihydrobenzofurans
In addition to metal-catalyzed methods, organocatalytic and metal-free strategies have gained prominence for the synthesis of 2,3-dihydrobenzofurans, offering advantages in terms of cost, toxicity, and sustainability.
Organocatalytic [4+1] annulation represents a powerful strategy for assembling the dihydrobenzofuran scaffold. One such approach involves the reaction of 2-(2-nitrovinyl)phenols and α-bromoacetophenones in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). frontiersin.orgresearchgate.net This protocol affords a wide range of 2,3-dihydrobenzofuran derivatives in moderate to excellent yields with high diastereoselectivity. frontiersin.org
Another effective method is the phosphine-catalyzed [4+1] annulation. The reaction between ortho-quinone methides, generated in situ, and Morita–Baylis–Hillman carbonates can furnish chiral 2,3-dihydrobenzofurans in good yields (65–90%) and with high enantioselectivity (79–87% ee). rsc.org Similarly, a highly asymmetric catalytic formal [4+1]‐annulation of o‐hydroxy‐p‐quinone methides with allenoates, using a commercially available chiral phosphine (B1218219) catalyst, produces chiral dihydrobenzofurans as single diastereomers in yields up to 90% and with enantiomeric ratios up to 95:5. nih.gov
| Reactants | Catalyst | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| 2-(2-nitrovinyl)phenols and α-bromoacetophenones | DBU | Moderate to excellent | High dr | frontiersin.org |
| ortho-quinone methides and Morita–Baylis–Hillman carbonates | Chiral Phosphine | 65-90% | 79-87% ee, >20:1 dr | rsc.org |
| o-hydroxy-p-quinone methides and allenoates | Chiral Phosphine | up to 90% | up to 95:5 er, single diastereomer | nih.gov |
Catalyst-free methods provide an environmentally friendly and operationally simple alternative for the synthesis of 2,3-dihydrobenzofurans. A notable example is the reaction of substituted salicylaldehydes with a sulfoxonium ylide, which proceeds under non-catalytic conditions to afford dihydrobenzofurans in high yields (80–89%). nih.govresearchgate.net The reaction is believed to proceed through an attack of the sulfur ylide on the carbonyl carbon of the salicylaldehyde (B1680747), followed by proton transfer, dehydration, and a [4+2] cyclization. nih.gov
Another significant metal-free approach is the base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides. frontiersin.orgnih.gov This method provides access to 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50–94%). frontiersin.orgnih.govresearchgate.net
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Substituted salicylaldehydes and sulfoxonium ylide | Catalyst-free, CH₂Cl₂ | 2,3-dihydrobenzofurans | 80-89% | nih.govresearchgate.net |
| Trimethylsulfoxonium iodide and 2-hydroxylimides | Base-mediated (NaH), DMSO | 3-amino-2,3-dihydrobenzofurans | 50-94% | frontiersin.orgnih.govresearchgate.net |
Green and Effective Base-Mediated Procedures (e.g., [4+1] Cyclization)
The synthesis of 3-amino-2,3-dihydrobenzofurans has been achieved through a green and efficient base-mediated [4+1] cyclization. In this method, trimethylsulfoxonium iodide and substituted 2-hydroxylimides are reacted in the presence of a base like sodium hydride (NaH) to yield the desired products in moderate to excellent yields, ranging from 50-94%. researchgate.net The reaction is proposed to proceed via the attack of a sulfur ylide, generated from trimethylsulfoxonium iodide and NaH, on the anionic 2-hydroxylimide. This is followed by an intramolecular cyclization to form the 3-amino-2,3-dihydrobenzofuran scaffold. researchgate.net
Another base-mediated, one-pot synthesis provides access to various oxygen-containing heterocycles, including 2,3-dihydrobenzofurans. This protocol involves the alkylation or acylation of 2-hydroxyphenyl-substituted para-quinone methides, which then undergo an intramolecular 1,6-conjugate addition and cyclization sequence. acs.org This method has proven effective for generating 2,3-disubstituted benzo[b]furans and diaryl-substituted coumarin (B35378) derivatives in moderate to good yields. acs.org
A catalyst-free approach for synthesizing substituted dihydrobenzofurans utilizes a [3+2] cyclization of unsaturated imines and iodine-substituted phenols with a base. nih.gov The proposed mechanism involves the formation of an intermediate that undergoes C-I bond cleavage, tautomerization, and an addition reaction with an iodine radical to form a diradical intermediate. Subsequent cyclization and hydrolysis yield the final product. nih.gov
Below is a table summarizing the base-mediated synthesis of 3-amino-2,3-dihydrobenzofurans.
| Starting Material (2-hydroxylimide) | Product (3-amino-2,3-dihydrobenzofuran) | Yield (%) |
| Substituted 2-hydroxylimide 67 | 3-amino-2,3-dihydrobenzofuran | 50-94 |
Table represents the range of yields for various substituted 2-hydroxylimides as reported in the study. researchgate.net
Ultrasound-Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones
An environmentally friendly and efficient method for synthesizing (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives has been developed using ultrasound irradiation. scielo.org.zaresearchgate.net This approach involves the Claisen-Schmidt condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones. scielo.org.zaresearchgate.net The use of ultrasound at ambient temperature provides a clean and rapid reaction, resulting in good to excellent yields of the target chalcones. scielo.org.zaresearchgate.net
The reaction conditions were optimized by selecting an appropriate base for the Claisen-Schmidt condensation. scielo.org.za The stereochemistry of the resulting chalcones was determined to be trans based on 1H NMR data, which showed a coupling constant (Jab) of 15.5 Hz for the vinylic protons. researchgate.net This method offers several advantages, including mild reaction conditions, high yields, non-chromatographic purification, and short reaction times, highlighting its significance in waste reduction and energy efficiency. researchgate.net
The following table presents a selection of synthesized chalcone derivatives and their corresponding yields.
| Aryl Ketone | Product | Yield (%) |
| Acetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | 92 |
| 4-Methylacetophenone | (E)-1-(4-methylphenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 95 |
| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 90 |
| 4-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 88 |
| 4-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 85 |
Data sourced from Adole, V. A., et al. (2020). scielo.org.zaresearchgate.net
Photochemical and Radical-Mediated Syntheses of 2,3-Dihydrobenzofurans
Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward 2,3-Dihydrobenzofurans
A light-driven, metal-free protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives has been developed. acs.orgnih.govresearchgate.net This method operates under mild conditions and is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ by deprotonating the corresponding phenols with a base such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). acs.orgnih.govresearchgate.net The reaction proceeds rapidly, with reaction times as short as 35 minutes, and produces a diverse range of functionalized products in yields up to 69%. acs.orgnih.gov
Mechanistic studies suggest that the reaction proceeds through a cascade pathway involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process. nih.gov The photochemical activity of the phenolate anions is key, as they can either directly photoreduce the radical precursors or form photoactive electron-donor-acceptor (EDA) complexes. acs.org This leads to the formation of carbon-centered radical species, which then undergo the cascade reaction to form the 2,3-dihydrobenzofuran ring system. acs.orgnih.gov
A variety of 2-allylphenol derivatives and alkyl halides can be used in this reaction, leading to a wide array of substituted 2,3-dihydrobenzofurans. acs.org
| 2-Allylphenol Derivative | Alkyl Halide | Product | Yield (%) |
| 2-Allylphenol | Iodoacetonitrile | 2-(Cyanomethyl)-2,3-dihydrobenzofuran | 65 |
| 2-Allylphenol | Ethyl iodoacetate | Ethyl 2-(2,3-dihydrobenzofuran-2-yl)acetate | 61 |
| 4-Bromo-2-allylphenol | Iodoacetonitrile | 5-Bromo-2-(cyanomethyl)-2,3-dihydrobenzofuran | 58 |
| 2-Allyl-4-methoxyphenol | Iodoacetonitrile | 2-(Cyanomethyl)-5-methoxy-2,3-dihydrobenzofuran | 69 |
Data represents a selection of examples from Corti, V., et al. (2023). acs.orgnih.gov
Visible Light-Mediated Oxyselenocyclization in Dihydrobenzofuran Formation
A sustainable method for the synthesis of 2,3-chalcogenil-dihydrobenzofurans has been developed using visible light-mediated oxyselenocyclization of 2-allylphenols. mdpi.comscilit.com This approach employs blue LED irradiation in the presence of chalcogenides and a promoter system of I2/SnCl2 under mild conditions. mdpi.comscilit.com This method is notable for its sustainability and tolerates a variety of functional groups, providing the desired products in good to excellent yields. mdpi.comscilit.com
The reaction is believed to proceed through the formation of a seleniranium cation intermediate, which then undergoes intramolecular cyclization. dntb.gov.ua This methodology has been shown to be superior to previous methods, with yields often exceeding 90% for selenide (B1212193) derivatives and also providing access to more complex structures. mdpi.com The reaction can even proceed with an 83% yield in the absence of a photocatalyst, and the yield can be further improved to 98% with optimized reactant concentrations. mdpi.com
The table below shows the yields of various 2-((organoselanyl)methyl)-2,3-dihydrobenzofurans synthesized using this method.
| Diphenyl Diselenide | Product | Yield (%) |
| Diphenyl diselenide | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 98 |
| Bis(4-chlorophenyl) diselenide | 2-(((4-Chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 95 |
| Bis(4-fluorophenyl) diselenide | 2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 96 |
| Di-p-tolyl diselenide | 2-((p-Tolylselanyl)methyl)-2,3-dihydrobenzofuran | 71 |
Data sourced from Gomes, L. S., et al. (2025). mdpi.comscilit.com
Radical Cyclization Strategies for Functionalized Dihydrobenzofurans
Radical cyclization reactions provide a powerful tool for the synthesis of functionalized dihydrobenzofurans. One such strategy involves a photoinduced visible light-mediated radical cyclization for constructing dihydrobenzofuran scaffolds. rsc.org This cascade process is compatible with various aromatic aldehydes and alkynyl aryl ethers and proceeds through an intramolecular 1,5-hydrogen atom transfer (HAT) pathway. rsc.orgrsc.org A key feature of this method is the use of tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst, which facilitates the HAT process. rsc.orgrsc.org
Another approach utilizes a metal-free, visible light-mediated intramolecular reductive cyclization of oxygen-containing substrates. scispace.com This method relies on the formation of an electron-donor-acceptor (EDA) complex between the substrate and an organosilane reagent, such as tris(trimethylsilyl)silane (B43935) (TTMSS), without the need for an additional photocatalyst. scispace.com
A diverse range of 3-thioether-functionalized 2,3-dihydrobenzofurans can also be prepared via an intramolecular radical cyclization/thiolation cascade reaction. researchgate.net
The table below summarizes the results for the TBADT photocatalyst-enabled radical-induced cyclization.
| Aromatic Aldehyde | Alkynyl Aryl Ether | Product | Yield (%) |
| Benzaldehyde | 1-Ethynyl-2-isopropoxybenzene | 2-Isopropyl-3-benzoyl-2,3-dihydrobenzofuran | 85 |
| 4-Methylbenzaldehyde | 1-Ethynyl-2-isopropoxybenzene | 2-Isopropyl-3-(4-methylbenzoyl)-2,3-dihydrobenzofuran | 82 |
| 4-Chlorobenzaldehyde | 1-Ethynyl-2-isopropoxybenzene | 3-(4-Chlorobenzoyl)-2-isopropyl-2,3-dihydrobenzofuran | 78 |
Data represents a selection of examples from the study on TBADT photocatalyst-enabled radical-induced cyclization. rsc.org
Type II Sensitized Photooxidation in 2,3-Dihydrobenzofuran Synthesis
The synthesis of 2,3-dihydrobenzofurans can be achieved through a Type II sensitized photooxidation of o-prenyl phenol. nih.gov This biomimetic approach is influenced by the solvent, with aprotic solvents like benzene (B151609) favoring the formation of 2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran. nih.gov The use of benzene as a solvent was found to increase the total quenching rate constant of singlet oxygen with the prenyl phenol by approximately 10-fold compared to a protic solvent like methanol. nih.govnih.gov
The proposed mechanism involves the preferential addition of singlet oxygen to the prenyl group, which is facilitated by hydrogen bonding with the phenolic hydroxyl group. nih.govresearchgate.net This interaction steers the reaction away from the typical singlet oxygen 'ene' reaction and towards the formation of the dihydrobenzofuran as the major product. nih.govresearchgate.net It is considered a mixed photooxidation system, as a Type I sensitized photooxidation can also occur, leading to the formation of an epoxide as a byproduct. nih.gov
The following table shows the effect of solvent on the product distribution in the sensitized photooxidation of o-prenyl phenol.
| Solvent | Dihydrobenzofuran Yield (%) | Ene Product Yield (%) |
| Benzene | 75 | 25 |
| Methanol | 20 | 80 |
Yields are approximate and based on the described preference for dihydrobenzofuran formation in aprotic solvents. nih.govresearchgate.net
Cyclization Reactions via Key Intermediates
The synthesis of the 2,3-dihydrobenzofuran ring system is frequently accomplished through cyclization reactions that proceed via highly reactive intermediates. These strategies provide efficient and often elegant routes to the target molecular framework.
o-Quinone Methides and o-Quinones in Dihydrobenzofuran Formation
Ortho-quinone methides (o-QMs) are highly reactive intermediates that serve as powerful tools in the synthesis of 2,3-dihydrobenzofurans. These transient species can be generated from various precursors and readily undergo cyclization to form the dihydrobenzofuran core. A primary method for generating o-QMs is the thermal or acid-catalyzed dehydration of o-hydroxybenzyl alcohols. Once formed, the o-QM can undergo an intramolecular cyclization. For instance, the reaction can be viewed as an intramolecular Michael addition, where the phenolic oxygen attacks the α,β-unsaturated system of the methide.
Another significant pathway involving o-quinone methides is their participation in cycloaddition reactions. They can act as electron-rich dienes in hetero-Diels-Alder reactions with suitable dienophiles. For example, the reaction between an o-QM and a styrene derivative can proceed via a [4+2] cycloaddition to furnish a 2-phenyl-2,3-dihydrobenzofuran. The generation of o-QMs is not limited to dehydration; they can also be formed through the oxidation of o-cresols or from o-hydroxybenzyl halides.
Similarly, o-quinones can be employed as precursors. Their reaction with nucleophiles can initiate a cascade leading to the formation of the dihydrobenzofuran ring system.
Rearrangement Reactions of Chromanones and 3-Hydroxy Analogs to Dihydrobenzofurans
Rearrangement reactions provide an alternative and powerful strategy for synthesizing 2,3-dihydrobenzofurans, often starting from six-membered chromanone rings which contract to the five-membered dihydrobenzofuran system. A notable example is the acid-catalyzed rearrangement of 3-hydroxy-2,2-disubstituted chromanones. This reaction proceeds through a pinacol-type rearrangement mechanism. The process is initiated by the protonation of the tertiary alcohol, followed by the elimination of water to form a carbocation. A subsequent 1,2-aryl or alkyl shift leads to a more stable carbocation, which is then intercepted by the phenolic oxygen to yield the 2,3-disubstituted-2,3-dihydrobenzofuran.
Chromanones themselves can also be transformed into dihydrobenzofurans. For example, treatment with a peroxy acid can induce a Baeyer-Villiger oxidation, forming a lactone intermediate which can then be rearranged to the desired dihydrobenzofuran skeleton.
Intramolecular Nucleophilic Substitution in 2,3-Dihydrobenzofuran Synthesis
Intramolecular nucleophilic substitution is a fundamental and widely used method for constructing the 2,3-dihydrobenzofuran ring. This approach typically involves the cyclization of a precursor molecule that contains both a phenolic hydroxyl group and a suitable leaving group.
A classic example is the Williamson ether synthesis adapted for an intramolecular reaction. This involves an o-hydroxyphenethyl halide or a similar substrate with a good leaving group (e.g., tosylate). In the presence of a base, the phenolic hydroxyl group is deprotonated, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon bearing the leaving group, resulting in the closure of the five-membered ring. The success of this S_N2 reaction is dependent on factors such as the nature of the leaving group and the reaction conditions.
Another variation utilizes allyl phenyl ethers as precursors. The cyclization can be triggered by various catalysts. For example, transition metal catalysts, such as palladium complexes, can activate the allyl group, facilitating the intramolecular attack by the phenolic oxygen.
Electrochemical Approaches for Dihydrobenzofuran Skeletons
Electrochemical methods present a modern and environmentally conscious approach to synthesizing 2,3-dihydrobenzofurans. By using electricity to drive reactions, these methods can often minimize the use of chemical reagents and reduce waste.
Anodic oxidation of phenols is a key electrochemical strategy. When a phenol is oxidized at an anode, it can form a phenoxy radical. Under controlled conditions, this radical can undergo reactions that lead to the formation of the dihydrobenzofuran structure. For example, the anodic oxidation of 4-substituted phenols can lead to a C-C coupling, which, through subsequent steps, can yield a dihydrobenzofuran derivative. This process often involves the generation of a phenoxonium ion, which is then attacked by a nucleophile within the molecule to initiate cyclization.
Formation from o-Hydroxyphenylcarbonyl Derivatives
Ortho-hydroxyphenylcarbonyl compounds are versatile starting materials for the synthesis of 2,3-dihydrobenzofurans due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group.
One common method involves the reduction of the carbonyl group to an alcohol, creating an o-hydroxybenzyl alcohol. This intermediate can then undergo an acid-catalyzed dehydration and cyclization, as discussed in the context of o-quinone methides. For instance, reducing o-hydroxyacetophenone with sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, which readily cyclizes in the presence of acid.
Alternatively, the carbonyl group can be the site of a Wittig reaction or a related olefination process. This introduces a double bond, creating an o-hydroxystyrene derivative. This intermediate can then undergo intramolecular cyclization, often catalyzed by acid or a transition metal, to form the 2,3-dihydrobenzofuran ring.
Bartoli Methodology in 2,3-Dihydrobenzofuran Synthesis
The Bartoli indole (B1671886) synthesis, traditionally used for creating indoles from nitroarenes and vinyl Grignard reagents, has been ingeniously adapted for the synthesis of 2,3-dihydrobenzofurans. This modified approach offers a direct route to substituted dihydrobenzofurans.
The reaction typically begins with an o-nitrophenol derivative. The key step involves the addition of an excess of a vinyl Grignard reagent, such as vinylmagnesium bromide. The proposed mechanism involves the initial addition of the Grignard reagent to the nitro group. This is followed by a rearrangement and the elimination of a magnesium salt, which generates a nitroso species. A subsequent-sigmatropic rearrangement and an intramolecular cyclization cascade lead to the final 2,3-dihydrobenzofuran product. This methodology is valued for its ability to tolerate various substituents on the aromatic ring, providing access to a diverse range of dihydrobenzofuran analogs.
Transformation of Benzofurans to Dihydrobenzofurans (e.g., Hydrogenation of C2–C3 Double Bonds)
The conversion of benzofurans to their 2,3-dihydro counterparts represents a direct and common synthetic strategy. This transformation is typically achieved through the catalytic hydrogenation of the C2–C3 double bond within the furan (B31954) ring.
The selection of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation. Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose. For instance, the hydrogenation of 2-phenylbenzofuran (B156813) to yield this compound has been accomplished using a 5% Pd/C catalyst in a solution of ethanol (B145695) and glacial acetic acid epo.org. In other work, various nanocatalysts have been explored for the tandem reaction of 2-phenylbenzofuran, with a potassium-doped PdCu-Pd-Cu@C nanocatalyst demonstrating high conversion rates researchgate.net. While commercial Pd/C can also effect this transformation with high conversion, it may result in lower selectivity to the desired dihydrobenzofuran researchgate.net.
The enantioselective hydrogenation of benzofurans presents a significant challenge lookchem.com. However, advances in catalysis have led to the development of systems capable of inducing high enantioselectivity. Iridium-based catalysts, particularly those incorporating bicyclic pyridine-phosphinite ligands, have shown considerable promise in the asymmetric hydrogenation of substituted furans and benzofurans academie-sciences.fr. These catalysts have expanded the scope of asymmetric hydrogenation to include olefins that lack traditional coordinating functional groups academie-sciences.fr.
Table 1: Catalytic Systems for Hydrogenation of Benzofurans
| Catalyst System | Substrate | Product | Notes | Reference |
| 5% Pd/C, Ethanol, Acetic Acid | 2-Phenylbenzofuran | This compound | Standard hydrogenation conditions | epo.org |
| K-doped PdCu-Pd-Cu@C | 2-Phenylbenzofuran | This compound | High conversion in a tandem reaction | researchgate.net |
| Iridium-Bicyclic Pyridine-Phosphinite | Substituted Benzofurans | Chiral Dihydrobenzofurans | Highly enantioselective hydrogenation | academie-sciences.fr |
Asymmetric Synthesis and Enantioselective Control for 2-Phenyl-2,3-dihydrobenzofurans
The synthesis of specific enantiomers of this compound and its analogues is of significant interest due to the prevalence of such chiral motifs in biologically active molecules. This has driven the development of various asymmetric catalytic systems and methodologies.
Development of Chiral Catalytic Systems (e.g., Chiral Thiourea (B124793) Catalyst)
Chiral thiourea derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations, including the synthesis of chiral 2,3-dihydrobenzofurans. These catalysts often function as bifunctional activators, using hydrogen bonding to simultaneously activate both the nucleophile and the electrophile.
An efficient asymmetric cascade reaction for the construction of trans-2,3-dihydrobenzofurans utilizes a chiral thiourea catalyst. This reaction proceeds through a Michael addition followed by an oxa-substitution of ortho-hydroxy chalcone derivatives and in-situ generated pyridinium (B92312) ylides. This method achieves good to excellent yields with high stereoselectivity, reaching up to 84% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1 researchgate.net.
Similarly, a bifunctional tertiary amine-thiourea catalyst has been successfully employed in the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives via an intramolecular Michael addition. This approach has yielded products with up to a 96:4 dr and a 95:5 enantiomeric ratio (er) rsc.org. The development of such multifunctional thiourea catalysts, which may also incorporate amino alcohol moieties, has broadened their applicability in asymmetric synthesis jst.go.jp. Furthermore, bifunctional thiourea organocatalysts have been utilized in the asymmetric allylic alkylation of benzofuran-3(2H)-ones to produce 2,2-disubstituted benzofuranones with very good stereoselectivities thieme-connect.com.
Enantio- and Diastereoselective Synthesis of this compound Analogues
A variety of catalytic systems have been developed to achieve high levels of enantio- and diastereoselectivity in the synthesis of this compound analogues. These methods often involve transition metal catalysis or organocatalysis.
Rhodium(II) catalysts have been utilized for the enantio- and diastereoselective synthesis of cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans through an intramolecular C-H insertion reaction researchgate.net. Chiral phosphoric acids have also proven effective as catalysts in the [3+2] cycloaddition of 1-styrylnaphthols with quinones to afford trans-2-aryl-3-substituted dihydrobenzofurans in high yields, dr, and ee cnr.it.
Copper(I)/bisoxazoline complexes are another class of effective catalysts for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters researchgate.net. These reactions proceed under mild conditions through the annulation of carbenes with 2-iminyl- or 2-acyl-substituted phenols researchgate.net. Transition metals such as rhodium and palladium have also been instrumental in developing stereoselective syntheses of 2,3-disubstituted dihydrobenzofurans nih.gov.
The application of these methodologies is highlighted in the enantioselective total synthesis of natural products like Daphnodorin B, which features a 2-phenyl-dihydrobenzofuran core. The synthesis of such complex molecules often relies on key steps like intramolecular Heck reactions to construct the benzofuran (B130515) framework researchgate.net. Additionally, copper-catalyzed biomimetic cross-coupling of para-alkenyl phenols with other phenols can lead to the formation of 2,3-dihydrobenzofuran units, mimicking the biosynthesis of neolignans rsc.org.
Table 2: Selected Enantioselective Syntheses of this compound Analogues
| Catalytic System | Reaction Type | Product Stereochemistry | Key Features | Reference(s) |
| Chiral Thiourea | Cascade Michael addition/oxa-substitution | trans | Up to 84% ee, >20:1 dr | researchgate.net |
| Bifunctional Tertiary Amine-Thiourea | Intramolecular Michael addition | trans | Up to 96:4 dr, 95:5 er | rsc.org |
| Rhodium(II) | Intramolecular C-H insertion | cis | Enantio- and diastereoselective | researchgate.net |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | trans | High yield, dr, and ee | cnr.it |
| Copper(I)/Bisoxazoline | Annulation of carbenes | Tetrasubstituted centers | Highly diastereo- and enantioselective | researchgate.net |
Mechanistic Investigations of 2 Phenyl 2,3 Dihydrobenzofuran Formation
Radical Cascade Pathways (e.g., Tandem Atom Transfer Radical Addition)
Radical cascade reactions offer a powerful method for the construction of complex molecular architectures from simple precursors in a single step. One such pathway for the formation of 2,3-dihydrobenzofurans involves a tandem Atom Transfer Radical Addition (ATRA) process. A light-driven protocol has been reported for the synthesis of 2,3-dihydrobenzofurans under mild conditions, initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions. nih.govresearchgate.net
Mechanistic studies provide evidence for the photochemical formation of carbon-centered radical species. nih.gov The proposed cascade reaction pathway involves a tandem ATRA and an intramolecular nucleophilic substitution (SN) process. nih.govresearchgate.net In this process, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling, leading to the formation of polycyclic benzofurans. researchgate.net
Anionic Pathways and Intermediate Formation (e.g., Betaine (B1666868) Intermediates)
Anionic pathways play a significant role in the formation of dihydrobenzofuran rings. These reactions often proceed through distinct intermediates that dictate the reaction's outcome and stereochemistry. One notable intermediate in certain synthetic routes is the betaine.
In the context of dihydrofuran synthesis, betaine-mediated pathways have been explored. rsc.org For instance, the reaction of a phosphonium (B103445) ylide with an aldehyde can lead to the formation of a betaine intermediate. nih.gov These intermediates are typically transient but can be observed and characterized under specific conditions, such as low temperatures. nih.gov The stereochemistry of the betaine intermediate, which can exist as erythro or threo isomers, is crucial in determining the final stereochemistry of the product. nih.gov Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the potential structures and relative stabilities of these betaine intermediates. nih.gov
Ylide-Mediated Processes (e.g., Ammonium (B1175870) Ylides, Sulfur Ylides, Oxonium Ylides)
Ylide-mediated reactions are a cornerstone in the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. Ammonium, sulfur, and oxonium ylides have all been successfully employed in [4+1] annulation reactions to construct the dihydrobenzofuran core.
A highly enantioselective and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed for the synthesis of a variety of 2,3-dihydrobenzofurans. nih.govd-nb.inforesearchgate.net Experimental and computational studies have provided deeper insight into the mechanistic details, highlighting the key factors that control reactivity and stereoselectivity. nih.govd-nb.inforesearchgate.net
Similarly, sulfur ylides have been utilized in palladium-catalyzed (4 + 1) annulation reactions with 4-vinylbenzodioxinones to afford dihydrobenzofuran derivatives in moderate to high yields with excellent diastereoselectivities. acs.org The intrinsic nucleophilic and electrophilic properties of sulfur ylides make them suitable partners in such cycloaddition reactions. acs.org Furthermore, cascade reactions involving carbenoids derived from sulfoxonium ylides have been reported for the efficient and regioselective synthesis of various heterocycles. researchgate.net
The diastereoselective aldol-type interception of phenolic oxonium ylides with isatins, catalyzed by Rh₂(OAc)₄, provides an effective route to 2,2-disubstituted dihydrobenzofuran derivatives containing a 3-hydroxyoxindole moiety. rsc.org
Table 1: Ylide-Mediated Synthesis of Dihydrobenzofurans
| Ylide Type | Reaction Partner | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| Ammonium Ylide | o-Quinone Methide | Base (e.g., Cs₂CO₃) | Highly enantio- and diastereoselective [4+1] annulation nih.govd-nb.inforesearchgate.net |
| Sulfur Ylide | 4-Vinylbenzodioxinone | Palladium catalyst | Excellent diastereoselectivity in (4 + 1) annulation acs.org |
| Oxonium Ylide | Isatin | Rh₂(OAc)₄ | Diastereoselective aldol-type interception rsc.org |
Role of Lewis Acids in Dihydrobenzofuran Reaction Mechanisms
Lewis acids are pivotal in a variety of organic transformations, including the synthesis of dihydrobenzofurans, by activating substrates and influencing reaction pathways. They can facilitate ring-opening, cyclization, and rearrangement reactions.
For instance, a Lewis acid-catalyzed, intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed. mdpi.comnih.gov In this process, various Lewis acids such as Al(OTf)₃, Sc(OTf)₃, Ga(OTf)₃, and Yb(OTf)₃ have been screened, with Yb(OTf)₃ demonstrating high efficiency. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to the acetal (B89532), promoting ring opening and subsequent intramolecular cyclization.
Furthermore, an unusual Lewis-acid-mediated ring-exchange reaction of dihydrobenzofurans has been described. researchgate.net The challenging ring cleavage of a dihydrobenzofuran was achieved via a Lewis acid-mediated ring-opening chlorination using BF₃·Et₂O and SiCl₄. researchgate.net
Intramolecular Cycloaddition Mechanisms
Intramolecular cycloaddition reactions represent an efficient strategy for the construction of fused ring systems, including the 2,3-dihydrobenzofuran (B1216630) skeleton. These reactions often proceed with high regio- and stereoselectivity.
An example of such a mechanism is the Ir-catalyzed intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond to form a 2,3-dihydrobenzofuran. nih.gov This type of reaction showcases the power of transition metal catalysis in facilitating otherwise challenging transformations.
C-H Activation Mechanisms in Dihydrobenzofuran Synthesis
Direct C-H activation has emerged as a powerful and atom-economical tool in organic synthesis. Both rhodium and palladium catalysts have been instrumental in developing C-H activation strategies for the synthesis of 2,3-dihydrobenzofurans.
A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org Similarly, Rh-catalyzed C-H activation/[3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes affords α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. nih.gov
Palladium-catalyzed C-H activation has also been successfully applied. The enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through a sequence involving a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Additionally, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by an intramolecular C-O bond formation provides a route to chiral benzofuranones, which are structurally related to dihydrobenzofurans. organic-chemistry.org
Table 2: C-H Activation Approaches to Dihydrobenzofurans
| Catalyst | Substrates | Key Transformation |
|---|---|---|
| Rh(III) | N-phenoxyacetamides and 1,3-dienes | [3+2] annulation via C-H activation/carbooxygenation organic-chemistry.org |
| Rh(III) | N-phenoxy amides and propargylic monofluoroalkynes | [3+2] annulation via C-H activation nih.gov |
| Pd(II) | Product of Rh-catalyzed C-H insertion | Intramolecular C-O cyclization via C-H activation nih.gov |
| Pd(II) | Phenylacetic acids | Intramolecular C-O bond formation via C-H activation organic-chemistry.org |
Palladium-Catalyzed Anti-Heteropalladation in Dihydrobenzofuran Formation
Palladium catalysis is a versatile tool for the synthesis of dihydrobenzofurans, and the specific mechanistic steps, such as heteropalladation, are key to understanding and optimizing these reactions. The use of newly developed reaction conditions that promote anti-heteropalladation of an alkene has been shown to be essential for generating products in high yield in certain synthetic strategies. researchgate.net This mechanistic feature allows for the coupling of readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities. researchgate.net
Advanced Characterization and Spectroscopic Analysis of 2 Phenyl 2,3 Dihydrobenzofuran Systems
X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination
In studies of related dihydrobenzofuran structures, X-ray analysis has been instrumental. For instance, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one revealed a highly planar benzofuran (B130515) ring system. vensel.org Such analyses show that the fusion of the furan (B31954) and benzene (B151609) rings induces some distortion in the benzene ring's geometry. vensel.org For chiral derivatives, single-crystal X-ray analysis can unambiguously establish the absolute configuration, providing a benchmark for other stereochemical assignment methods. The crystal structure is stabilized by various intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the molecular packing in the crystal lattice. nih.govresearchgate.net Although a specific crystal structure for the parent 2-Phenyl-2,3-dihydrobenzofuran is not detailed in the provided search results, the principles of X-ray crystallography applied to its derivatives demonstrate its power in confirming the covalent structure, conformation, and, for enantiopure samples, the absolute stereochemistry.
| Parameter | Description | Typical Findings in Dihydrobenzofuran Systems |
| Space Group | Describes the symmetry of the crystal lattice. | Varies depending on the specific derivative and crystal packing. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Specific to the crystal being analyzed. |
| Molecular Conformation | The spatial arrangement of atoms in a molecule. | Often reveals a nearly planar dihydrobenzofuran core. nih.gov |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | Confirms the expected covalent bonding and can reveal strain or electronic effects. |
| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | Can include hydrogen bonding, C-H···π, and π–π stacking interactions. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters. For the 2,3-dihydrobenzofuran (B1216630) core, the protons at the C2 and C3 positions show characteristic signals, and their coupling constant can provide information about their relative stereochemistry (cis or trans). researchgate.net
¹³C NMR spectra reveal the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts of the carbons in the aromatic rings and the dihydrofuran moiety are diagnostic.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unequivocal signal assignment, especially in substituted derivatives. researchgate.netresearchgate.netscielo.br These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively.
Representative NMR Data for a this compound Moiety:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
| H-2 | ~5.5 - 6.1 | ~88 - 90 | dd |
| H-3α | ~3.0 - 3.4 | ~30 - 32 | m |
| H-3β | ~3.4 - 3.8 | ~30 - 32 | m |
| Aromatic H | ~6.8 - 7.5 | ~110 - 160 | m |
| Phenyl H | ~7.2 - 7.6 | ~125 - 140 | m |
Note: The exact chemical shifts can vary significantly depending on the solvent and the presence of other substituents on the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The key functional groups and their expected absorption regions are:
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: From the CH₂ group in the dihydrofuran ring, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org
Aromatic C=C Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene and phenyl rings. libretexts.org
C-O Stretch: The ether linkage in the dihydrofuran ring will produce a strong absorption band, typically in the 1050-1250 cm⁻¹ range.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic Ring | 3020 - 3100 |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Aryl Ether | 1200 - 1250 |
| C-H Out-of-Plane Bend | Substituted Benzene | 750 - 900 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₄H₁₂O), HRMS can confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.
The exact mass of (S)-2-Phenyl-2,3-dihydrobenzofuran is 196.088815 g/mol . spectrabase.com HRMS instruments can measure this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O |
| Nominal Mass | 196 g/mol |
| Exact Mass | 196.088815 g/mol spectrabase.com |
Chiroptical Properties: Circular Dichroism (CD) and Optical Rotation for Stereochemical Assignment
For chiral molecules like this compound, which can exist as (R) and (S) enantiomers, chiroptical techniques are essential for determining the absolute configuration.
Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orglibretexts.org Enantiomers rotate light by equal amounts but in opposite directions. wikipedia.org A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). libretexts.org The specific rotation [α] is a characteristic physical property of a chiral molecule under specific conditions (temperature, solvent, concentration, and wavelength of light). libretexts.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign of the Cotton effects in the CD spectrum of dihydrobenzofuran systems can be correlated with their absolute configuration. researchgate.net For instance, in certain classes of dihydrobenzofuran neolignans, a positive Cotton effect in the 280-300 nm region is indicative of a specific absolute configuration at the chiral centers. researchgate.net Empirical rules, often supported by computational calculations, are established to relate the observed CD spectrum to the molecule's stereochemistry. rsc.org
| Technique | Principle | Application to this compound |
| Optical Rotation | Measures the rotation of plane-polarized light. wikipedia.org | Determines if a sample is chiral and the direction of rotation (+ or -). The magnitude of the specific rotation indicates enantiomeric purity. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | The sign of the Cotton effects can be used to assign the absolute configuration (R or S) at the C2 position by correlation with known compounds or theoretical models. researchgate.netrsc.org |
Computational Chemistry and Theoretical Studies on 2 Phenyl 2,3 Dihydrobenzofuran
Density Functional Theory (DFT) Applications in Dihydrobenzofuran Research
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of heterocyclic compounds, including derivatives of 2,3-dihydrobenzofuran (B1216630). semanticscholar.orgresearchgate.net This method offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecular systems. aip.orgarxiv.org DFT calculations are employed to determine optimized molecular geometries, analyze electronic orbitals, map electrostatic potentials, and predict various chemical properties, providing a comprehensive understanding of the molecule's behavior. semanticscholar.orgresearchgate.net
Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional conformation of a molecule—its ground state structure. For derivatives containing the 2,3-dihydrobenzofuran scaffold, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). semanticscholar.orgmaterialsciencejournal.org
These studies reveal that the 2,3-dihydrobenzofuran ring is non-planar, primarily due to the sp3-hybridized carbon atoms in the dihydro-furan portion of the ring. materialsciencejournal.org The optimization process provides precise data on bond lengths and angles, which are crucial for understanding the molecule's structural framework. For instance, in studies of chalcones linked to a 2,3-dihydrobenzofuran moiety, the olefinic double bond length was found to be approximately 1.347 Å, while the carbonyl group bond length was about 1.224 Å. researchgate.net
Below are representative tables of calculated bond lengths and bond angles for a molecule containing the 2,3-dihydrobenzofuran core, based on DFT/B3LYP/6-311G(d,p) level calculations. researchgate.net
Interactive Data Table: Selected Bond Lengths
| Bond | Length (Å) |
| C=C (Olefinic) | 1.3473 |
| C=O (Carbonyl) | 1.2244 |
| C-O (in ring) | 1.37 (avg) |
| C-C (in ring) | 1.51 (avg) |
Note: Data is illustrative and based on a 2,3-dihydrobenzofuran derivative. researchgate.net
Interactive Data Table: Selected Bond Angles
| Angle | Value (°) |
| C-O-C (in ring) | 108.5 |
| O-C-C (in ring) | 110.2 |
| C-C-C (in ring) | 105.4 |
Note: Data is illustrative and based on a 2,3-dihydrobenzofuran derivative.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net
For derivatives containing the 2,3-dihydrobenzofuran scaffold, FMO analysis shows that the HOMO is often distributed over the dihydrobenzofuran ring system. researchgate.netresearchgate.net This suggests that this part of the molecule is the primary site for electrophilic attack. researchgate.net The LUMO's location can vary depending on the other substituents attached to the core structure. researchgate.net A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. semanticscholar.orgresearchgate.net
Interactive Data Table: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.21 |
| ELUMO | -2.34 |
| ΔE (Gap) | 3.87 |
Note: Values are representative for a 2,3-dihydrobenzofuran derivative and calculated at the B3LYP/6-311G(d,p) level. semanticscholar.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. semanticscholar.orgresearchgate.net
In studies of 2,3-dihydrobenzofuran derivatives, MEP plots reveal that the most electronegative regions are concentrated around oxygen atoms, particularly the oxygen of the furan (B31954) ring and any carbonyl oxygens in substituents. These sites are identified as the most likely points for electrophilic interaction. Conversely, the electropositive regions are generally located over the hydrogen atoms, especially those on the dihydro-furan ring's five-membered ring. semanticscholar.orgresearchgate.net
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis provides quantitative insight into the distribution of electrons and helps in understanding the electrostatic properties of the molecule. The calculated charges are influenced by the electronegativity of the atoms and their bonding environment. researchgate.net
For molecules containing the 2,3-dihydrobenzofuran moiety, Mulliken charge calculations typically show that oxygen atoms carry a significant negative charge, confirming their high electronegativity. Carbon atoms exhibit a range of charges; for example, a carbon atom in a carbonyl group will have a large positive charge, making it an electrophilic site. In contrast, other carbon atoms in the aromatic ring may carry negative charges. Hydrogen atoms consistently show positive charges. semanticscholar.orgresearchgate.net This charge distribution is crucial for interpreting molecular reactivity and intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is particularly effective for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.orgresearchgate.net
TD-DFT calculations on 2,3-dihydrobenzofuran derivatives, performed using functionals like B3LYP, can determine the absorption maxima (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO→LUMO). semanticscholar.orgresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational method. Studies have shown good agreement between TD-DFT calculated values and those observed experimentally, confirming the utility of this approach for understanding the electronic properties of these compounds. semanticscholar.org
Quantum Reactivity Descriptors for 2-Phenyl-2,3-dihydrobenzofuran
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global quantum reactivity descriptors can be calculated. These parameters provide a quantitative measure of the reactivity and stability of a molecule. nih.gov They are derived from DFT results and are used to predict the chemical behavior of the compound. materialsciencejournal.org
Key quantum reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. (S = 1 / η)
Electronegativity (χ): The power of an atom to attract electrons. (χ = (I + A) / 2)
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)
These descriptors help in comparing the reactivity of different molecules within a series. For instance, a molecule with a lower chemical hardness (higher softness) and a higher electrophilicity index is generally considered more reactive. materialsciencejournal.orgnih.gov
Interactive Data Table: Calculated Quantum Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.21 |
| Electron Affinity (A) | -ELUMO | 2.34 |
| Electronegativity (χ) | (I+A)/2 | 4.275 |
| Chemical Hardness (η) | (I-A)/2 | 1.935 |
| Chemical Softness (S) | 1/η | 0.517 |
| Electrophilicity Index (ω) | μ²/2η | 4.72 |
Note: Values are illustrative and derived from the FMO energies of a 2,3-dihydrobenzofuran derivative. semanticscholar.org
Free Energy Profile Calculations and Reaction Pathway Simulations
Computational chemistry provides critical insights into the formation of the 2,3-dihydrobenzofuran scaffold, allowing researchers to map out reaction mechanisms and understand the energetic landscape of synthetic pathways. Free energy profile calculations and reaction pathway simulations are instrumental in elucidating the step-by-step processes involved in the cyclization and functionalization reactions that yield these heterocyclic structures.
One of the key synthetic routes amenable to theoretical study is the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov Simulations of this reaction pathway suggest a multi-step catalytic cycle. Based on deuterium (B1214612) labeling experiments, the proposed mechanism likely proceeds through an anti-addition of the oxygen atom and the aryl group to the alkene. nih.gov The reaction is initiated by the oxidative addition of an aryl triflate to a Pd(0) complex. This is followed by the binding of the resulting cationic Pd-complex to the alkene of the 2-allylphenol (B1664045) substrate. Subsequent deprotonation of the phenol (B47542) and an anti-oxypalladation of the alkene forms a key intermediate. The cycle concludes with a reductive elimination step that yields the final 2,3-dihydrobenzofuran product and regenerates the Pd(0) catalyst. nih.gov
Another modern synthetic approach involves photoinduced cascade reactions of 2-allylphenol derivatives. nih.gov Mechanistic studies and theoretical simulations propose a pathway initiated by the photochemical activity of phenolate (B1203915) anions, which are generated in situ. These excited-state anions can reduce radical precursors, leading to the formation of carbon-centered radical species. The proposed cascade involves a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (SN) process to form the dihydrobenzofuran ring. nih.gov
These computational models are crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing more efficient catalysts for the synthesis of complex molecules like this compound.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidative Addition | Aryl triflate adds to the Pd(0) catalyst. | Palladium(aryl)triflate complex |
| 2. Alkene Coordination | The palladium complex binds to the alkene of the 2-allylphenol substrate. | Cationic Pd-alkene complex |
| 3. Anti-Oxypalladation | Deprotonation of the phenol is followed by an anti-addition of the oxygen and palladium across the double bond. | Palladacycle intermediate |
| 4. Reductive Elimination | The C-C and C-O bonds are formed, releasing the 2,3-dihydrobenzofuran product. | Regenerated Pd(0) catalyst |
Theoretical Prediction of Spectroscopic Parameters (Vibrational, UV-Vis)
Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. Methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are commonly employed to simulate vibrational and electronic spectra. semanticscholar.orguta.edu
Vibrational Spectra (IR): The prediction of infrared (IR) spectra through computational means involves calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311G(d,p) or 6-31G(d,p). semanticscholar.orgscielo.org.za The theoretical vibrational wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to a better agreement with experimental data. scielo.org.zaajchem-a.com For complex aromatic structures, specific vibrational modes can be assigned, such as C-H stretching, in-plane and out-of-plane C-H bending, and skeletal C=C stretching modes of the aromatic rings. ajchem-a.comresearchgate.net These assignments, based on potential energy distribution (PED) analysis, allow for a detailed interpretation of the experimental FT-IR spectrum. scielo.org.za
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl and benzene (B151609) rings. ajchem-a.com |
| Aliphatic C-H Stretch | 3000-2850 | Stretching vibrations of the C-H bonds on the dihydrofuran ring. |
| Aromatic C=C Stretch | 1643-1448 | Stretching vibrations within the aromatic rings. researchgate.net |
| C-O-C Asymmetric Stretch | 1280-1200 | Asymmetric stretching of the ether linkage in the dihydrofuran ring. |
| In-plane C-H Bending | 1481-1014 | Bending of aromatic C-H bonds within the plane of the ring. ajchem-a.com |
| Out-of-plane C-H Bending | 967-682 | Bending of aromatic C-H bonds out of the plane of the ring. ajchem-a.com |
Electronic Spectra (UV-Vis): The electronic absorption spectra (UV-Vis) of this compound can be predicted using TD-DFT calculations. semanticscholar.org This method calculates the vertical excitation energies from the ground state to various excited states, the oscillator strengths (f) of these transitions, and the corresponding maximum absorption wavelengths (λmax). scielo.org.za The choice of solvent can be incorporated into these models to simulate spectra under more realistic conditions, which can reveal hyperchromic (red) shifts when moving from the gas phase to a solvent. semanticscholar.org The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of chromophores present in the molecule. semanticscholar.org
| Parameter | Description | Computational Method |
|---|---|---|
| λmax (nm) | Wavelength of maximum absorbance for an electronic transition. | TD-DFT |
| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | TD-DFT |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | TD-DFT |
| Molecular Orbitals | Identifies the orbitals involved in the transition (e.g., HOMO to LUMO). | DFT/TD-DFT |
Chemical Reactivity and Transformations of 2 Phenyl 2,3 Dihydrobenzofuran
Derivatization Strategies for the Dihydrobenzofuran Core
The derivatization of the 2,3-dihydrobenzofuran (B1216630) core is crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. nih.govrsc.org Strategies often involve transition-metal-catalyzed reactions that enable the introduction of various functional groups onto the scaffold.
Key approaches include:
C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful, step-economic method for modifying the dihydrobenzofuran framework. nih.govrsc.org For instance, sequential C-H functionalization reactions, such as a rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization, have been used to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. emory.edunih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely employed. A notable example is the carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates, which generates a variety of functionalized 2,3-dihydrobenzofurans with good yields and high diastereoselectivity. nih.gov This method relies on reaction conditions that favor an anti-heteropalladation of the alkene. nih.gov
Photoinduced Cascade Reactions: Photochemical methods offer an alternative route for derivatization. Phenolate (B1203915) anions, generated from corresponding phenol (B47542) precursors, can act as photo-organocatalysts to initiate cascade reactions, leading to the synthesis of various substituted 2,3-dihydrobenzofurans. nih.gov
These strategies allow for the introduction of diverse substituents, including alkyl, aryl, and carbonyl groups, onto the core structure, enabling the fine-tuning of its chemical and physical properties.
| Derivatization Strategy | Catalyst/Reagent | Type of Transformation | Product | Reference(s) |
| Sequential C-H Functionalization | Rhodium and Palladium Catalysts | C-H Insertion & C-O Cyclization | Enantiomerically enriched dihydrobenzofurans | emory.edu, nih.gov |
| Alkene Carboalkoxylation | Palladium Catalyst / Aryl Triflates | Cross-Coupling | Functionalized 2,3-dihydrobenzofurans | nih.gov |
| Photoinduced Cascade | Phenolate Anions / Light | Radical Cyclization | Substituted 2,3-dihydrobenzofurans | nih.gov |
| Asymmetric C-H Functionalization | Rhodium Catalyst | Coupling of Phenoxyacetamides and Diazooxindoles | Spirooxindoyl-substituted dihydrobenzofurans | nih.gov, rsc.org |
Ring-Opening Reactions of Dihydrobenzofuran Derivatives
Ring-opening reactions of dihydrobenzofuran derivatives provide a valuable synthetic route to highly functionalized phenolic compounds, which are important intermediates in organic synthesis. researchgate.net These transformations involve the cleavage of the C-O bond within the dihydrofuran ring.
Methods for achieving ring-opening include:
Transition Metal Catalysis: Nickel-catalyzed reactions have been effectively used for the selective cleavage of the C-O bond in benzofurans and their derivatives, often employing organometallic reagents like Grignard reagents. researchgate.net Palladium-catalyzed processes have also been developed, where a carbopalladation of the benzofuran (B130515) initiates a sequence leading to ring-opened products such as 2-(3-indolylmethyl)phenols. researchgate.net
Acid-Catalyzed Cascade Reactions: Lewis acids can catalyze intramolecular cascade ring-opening benzannulations of 2,3-dihydrofuran (B140613) acetals. nih.gov This sequence typically involves acetal (B89532) hydrolysis, an intramolecular Prins-type cyclization, and subsequent aromatization to yield benzo-fused aromatic systems. nih.gov An unprecedented benzofuran-ring-opening has been incorporated into an acid-catalyzed cascade process to synthesize complex cyclopentenones without the need for transition metals. researchgate.net
Intramolecular Epoxide Ring Opening: A key strategy for enantioselective synthesis involves the use of chiral epoxy alcohols. A phenolate ion can mediate an intramolecular epoxide ring-opening, leading to the formation of functionalized 2,3-dihydrobenzofurans. researchgate.net
These reactions highlight the utility of the dihydrobenzofuran ring as a latent phenol, which can be unmasked under specific conditions to generate valuable linear structures.
| Reaction Type | Catalyst/Reagent | Key Intermediate/Step | Product Type | Reference(s) |
| Nickel-Catalyzed C-O Cleavage | Nickel Catalyst / Grignard Reagents | C-O Bond Activation | Functionalized Phenols | researchgate.net |
| Palladium-Catalyzed Annulation | Palladium Catalyst | Carbopalladation | 2-(3-Indolylmethyl)phenols | researchgate.net |
| Lewis Acid-Catalyzed Cascade | Al(OTf)₃ | Acetal Hydrolysis / Prins Cyclization | Benzo-fused Aromatic Systems | nih.gov |
| Phenolate-Mediated Cyclization | Base (to form phenolate) | Intramolecular Epoxide Ring-Opening | Chiral Functionalized Dihydrobenzofurans | researchgate.net |
Oxidative Transformations (e.g., Oxidation to Benzofurans)
The dihydrobenzofuran core can be subjected to oxidative transformations to yield the corresponding fully aromatic benzofuran. This process, known as aromatization, typically involves dehydrogenation and is a key reaction for accessing the 2-phenylbenzofuran (B156813) scaffold, a natural product motif found in various plants. wikipedia.orgclockss.org
A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane, a related structure, with DDQ yields a mixture of the 2,3-dihydrobenzofuran and the fully aromatized benzofuran, with the product ratio depending on the amount of oxidant used. rsc.org Similarly, 3-phenylcoumarin (B1362560) can be converted to 2-phenylbenzofuran via a reduction followed by oxidation with DDQ. wikipedia.org
The mechanism of DDQ oxidation is thought to involve the abstraction of a hydride from an allylic position, followed by deprotonation and subsequent elimination to form the aromatic ring. clockss.org This aromatization is a fundamental transformation that connects the saturated heterocyclic system to its unsaturated, planar counterpart. wikipedia.org
| Starting Material Type | Oxidizing Agent | Reaction Type | Product | Reference(s) |
| 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Oxidative Dehydrogenation | 2-(4-hydroxyphenyl)benzofuran | rsc.org |
| Diol intermediate from 3-phenylcoumarin | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Oxidative Dehydrogenation | 2-Phenylbenzofuran | wikipedia.orgclockss.org |
Annulation and Spiro Compound Formation with Dihydrobenzofuran Units
The 2,3-dihydrobenzofuran moiety is a valuable building block for the synthesis of complex, multi-cyclic systems, including annulated and spirocyclic compounds. These intricate structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional architectures.
Annulation Reactions: Annulation, or ring-forming, reactions can be used to fuse additional rings onto the dihydrobenzofuran core. For example, a rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes allows for the construction of dihydrobenzofurans as part of a larger fused system. organic-chemistry.org
Spirocyclization: Spiro compounds, which contain two rings connected by a single common atom, can be synthesized using the dihydrobenzofuran unit. A base-promoted domino cyclization of specific precursors can yield diverse functionalized dihydrobenzofuran-fused spirocyclopentane-1,2-diindolinone scaffolds. researchgate.net Similarly, asymmetric C-H functionalization has been employed to react phenoxyacetamides with diazooxindoles, resulting in spirooxindoyl-substituted dihydrobenzofuran derivatives. nih.govrsc.org Organocatalytic Michael cycloadditions have also been developed for the highly efficient enantioselective synthesis of bispiro[benzofuran-oxindole] and bispiro[benzofuran-chromanone] compounds. buchler-gmbh.com
These advanced synthetic strategies demonstrate the capacity of the dihydrobenzofuran core to serve as a template for generating significant molecular complexity.
| Reaction Type | Key Reagents | Catalyst | Resulting Structure | Reference(s) |
| Domino Cyclization | MBH carbonates of isatins, 3-(o-hydroxybenzylidene)indolin-2-ones | Base (e.g., DABCO, DMAP) | Dihydrobenzofuran-fused spirocyclopentane-1,2-diindolinone | researchgate.net |
| Asymmetric C-H Functionalization | Phenoxyacetamides, Diazooxindoles | Rhodium-based catalyst | Spirooxindoyl-substituted dihydrobenzofuran | nih.gov, rsc.org |
| Michael Cycloaddition | Substituted benzofuranone, N-protected 3-((4-oxo-4H-chromen-3-yl)methyl)indolin-2-one | Cinchona alkaloid derivative | Bispiro[benzofuran-oxindole/benzofuran-chromanone] | buchler-gmbh.com |
| [4+1] Annulation | o-Quinone methides, Bromonitromethane | Metal-free | Functionalized 2,3-dihydrobenzofuran | rsc.org |
Selective Functionalization of Specific Positions (e.g., C3-Substitution)
Achieving regioselectivity in the functionalization of the 2,3-dihydrobenzofuran ring is a significant synthetic challenge. The C3 position, in particular, has been a target for selective modification to create derivatives with specific stereochemistry and substitution patterns.
One-pot syntheses have been developed for the regioselective formation of 3-substituted 2,3-dihydrobenzofurans. This can be achieved through the fluoride-induced generation of o-quinone methides, which then undergo a Michael addition with various nucleophiles, followed by an intramolecular cyclization. organic-chemistry.org This method allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles at the C3 position. organic-chemistry.org
Furthermore, direct oxidation of 3-arylbenzofuran-2-ones can be used to install a hydroxyl group at the C3 position, yielding 3-aryl-3-hydroxy-benzofuran-2-ones. researchgate.net These intermediates can be further converted into corresponding 3-amido-3-aryl-benzofuranones via a Ritter reaction, demonstrating a pathway for diverse C3-functionalization. researchgate.net While much work on selective C-H functionalization has focused on the aromatic benzofuran core, the principles can inform strategies for its dihydro counterpart. researchgate.net
| Reaction | Reagents/Conditions | Position Functionalized | Type of Substituent Added | Reference(s) |
| Michael Addition / Cyclization | Fluoride-induced o-quinone methide generation, C/N/O/S Nucleophiles | C3 | Various nucleophilic groups | organic-chemistry.org |
| Oxidation / Ritter Reaction | PCC, H₅IO₆; then Nitrile/Acid | C3 | Hydroxy, Amido | researchgate.net |
Synthesis and Characterization of Substituted 2 Phenyl 2,3 Dihydrobenzofuran Analogues
Synthesis of 2-Aryl-2,3-dihydrobenzofuran Scaffolds
The construction of the 2-aryl-2,3-dihydrobenzofuran core is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this framework efficiently and with high selectivity. These strategies often rely on transition metal catalysis and cycloaddition reactions.
One prominent approach is the copper-catalyzed asymmetric [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives. acs.org This method, utilizing a Cu/SPDO (spiro-bis(oxazoline)) catalyst, provides access to chiral 2-aryl-2,3-dihydrobenzofuran scaffolds with excellent enantioselectivities (up to 99% ee) and high yields (up to 96%). acs.org The reaction demonstrates broad substrate tolerance, enabling the synthesis of a diverse library of compounds and has been applied to the asymmetric synthesis of natural products like corsifurans A and B. acs.org
Palladium-catalyzed reactions also offer a powerful route to this scaffold. Diversity-oriented synthesis has been achieved through palladium-catalyzed carbonylative heteroannulation, which, followed by reduction and hydrolysis, can yield trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acids from simple starting materials like salicylaldehydes and aryl boronic acids or halides. nih.govacs.org Another strategy involves the tandem Claisen rearrangement and cyclization of aryl allyl ethers, which can be mediated by Lewis acids. This has been used to synthesize 2-aryl-2-methyl-2,3-dihydrobenzofuran-5-ols, with the key 2-aryl-2-propenol intermediates being formed via a palladium-catalyzed Heck reaction.
Furthermore, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes represents a redox-neutral [3+2] annulation to construct dihydrobenzofurans. organic-chemistry.org This method is noted for its chemoselectivity and good functional group compatibility. organic-chemistry.org
| Method | Catalyst / Reagent | Starting Materials | Key Features | Yield | Ref. |
| Asymmetric [3+2] Cycloaddition | Cu/SPDO | Quinone ester, Styrene derivative | Excellent enantioselectivity | Up to 96% | acs.org |
| Diversity-Oriented Synthesis | Pd-catalysis | Salicylaldehyde (B1680747), Aryl boronic acid/halide | Access to trans-2,3-disubstituted derivatives | - | nih.gov |
| Redox-Neutral [3+2] Annulation | Rh(III)-catalysis | N-phenoxyacetamide, 1,3-diene | Chemoselective, Good functional group tolerance | - | organic-chemistry.org |
| Electrooxidative [3+2] Annulation | - (Electrochemical) | Phenol (B47542), Electron-deficient alkene | C3-functionalized derivatives | - | researchgate.net |
Preparation of Chalcogen-Containing 2,3-Dihydrobenzofuran (B1216630) Derivatives
The incorporation of chalcogens, such as selenium and tellurium, into the 2,3-dihydrobenzofuran scaffold has been achieved through specialized cyclization reactions. These methods introduce valuable functional groups and modify the electronic properties of the core structure.
A primary method for this transformation is the oxyselenocyclization of 2-allylphenols. nih.gov This reaction can be promoted by various reagent systems. For instance, the combination of diorganyl dichalcogenides with potassium peroxymonosulfate (B1194676) (Oxone®) as an oxidizing agent in acetonitrile (B52724) effectively generates an electrophilic selenium species that initiates the cyclization. nih.gov
Visible light-mediated synthesis offers a sustainable alternative. The oxyselenocyclization of 2-allylphenols with chalcogenides can be facilitated by a simple I2/SnCl2 promoter system under blue LED irradiation. This approach proceeds under mild conditions and tolerates a variety of functional groups, producing 2,3-chalcogenyl-dihydrobenzofurans in good to excellent yields. researchgate.net Characterization data for representative products, such as 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran and its tellurium analogue, have been fully established using NMR spectroscopy. mdpi.com
| Chalcogen | Method | Reagents / Conditions | Starting Material | Product Example | Yield | Ref. |
| Selenium | Oxyselenocyclization | Diorganyl diselenide, Oxone®, MeCN | 2-Allylphenol (B1664045) | 2-((Organoselanyl)methyl)-2,3-dihydrobenzofuran | High | nih.gov |
| Selenium | Visible Light-Mediated Oxyselenocyclization | Diphenyl diselenide, I2/SnCl2, Blue LED | 2-Allylphenol | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 95% | mdpi.com |
| Tellurium | Visible Light-Mediated Oxytellurocyclization | Diphenyl ditelluride, I2/SnCl2, Blue LED | 2-Allylphenol | 2-((Phenyltellanyl)methyl)-2,3-dihydrobenzofuran | 26% | mdpi.com |
Synthesis of 2-Phenyl-2,3-dihydrobenzofuran Appended Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are valuable synthetic intermediates. The synthesis of chalcones appended with a 2,3-dihydrobenzofuran moiety combines two important pharmacophores into a single molecular entity.
A highly efficient and green method for preparing these compounds is the ultrasound-promoted Claisen-Schmidt condensation. researchgate.netsemanticscholar.orgscielo.org.za This reaction involves the condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various substituted aromatic ketones. researchgate.net The use of ultrasonic irradiation at ambient temperature significantly reduces reaction times and often allows for purification by non-chromatographic methods. researchgate.net The reaction is typically carried out in ethanol (B145695) with sodium hydroxide (B78521) as the base. semanticscholar.org
The stereochemistry of the resulting enone linkage is predominantly trans, which is confirmed by 1H NMR analysis showing a characteristic coupling constant (J) of approximately 15.5 Hz for the vinylic protons. researchgate.net This methodology provides a library of novel (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives in good to excellent yields. researchgate.netsemanticscholar.org
| Aryl Ketone Substituent | Reaction Time (min) | Yield (%) | Ref. |
| H | 10-15 | 92 | researchgate.net |
| 4-CH3 | 15-20 | 90 | researchgate.net |
| 4-OCH3 | 15-20 | 94 | researchgate.net |
| 4-Cl | 10-15 | 95 | researchgate.net |
| 4-Br | 10-15 | 96 | researchgate.net |
| 4-NO2 | 25-30 | 85 | researchgate.net |
Dihydrobenzofuran Lignans and Neolignans: Synthetic Approaches
Dihydrobenzofuran neolignans are a significant class of natural products characterized by a 2-aryl-3-methyl-2,3-dihydrobenzofuran skeleton. Synthetic approaches often mimic biosynthetic pathways or employ modern catalytic methods.
A common biomimetic strategy is the oxidative dimerization of phenylpropanoids, such as p-coumaric, caffeic, or ferulic acid methyl esters. acs.orgnih.govacs.org This key step, often mediated by an oxidizing agent like silver oxide (Ag2O), generates the 2,3-trans-dihydrobenzofuran skeleton in a single step. acs.orgmdpi.com Subsequent chemical modifications, including methylation, hydrogenation of side-chain double bonds, or reduction of ester groups, can then be performed to generate a variety of analogues. acs.orgacs.org
The synthesis of specific neolignans, such as (rac)-trans-dihydrodehydrodiconiferyl alcohol, has been achieved through concise routes. One such method involves a rhodium-catalyzed intramolecular C-H insertion as the key step to form the dihydrobenzofuran ring. This approach highlights the power of transition-metal catalysis in constructing complex natural product scaffolds.
| Lignan/Neolignan Type | Synthetic Approach | Key Reagents | Precursors | Ref. |
| Dihydrobenzofuran Lignans | Biomimetic Oxidative Coupling | Ag2O | Caffeic/Ferulic acid methyl esters | acs.orgmdpi.com |
| Dihydrodehydrodiconiferyl alcohol | Intramolecular C-H Insertion | Rhodium catalyst | Aryl bromide functionalized precursor | - |
Construction of Spirooxindole Dihydrobenzofuran Scaffolds
Spirooxindoles fused with a dihydrobenzofuran ring represent a three-dimensionally complex and synthetically challenging class of compounds. Their construction has been achieved through various elegant cascade and cycloaddition reactions.
A frequently used strategy involves the base-promoted cascade annulation of Morita-Baylis-Hillman (MBH) carbonates of isatins with ortho-hydroxychalcones or ortho-hydroxy-β-nitrostyrenes. acs.orgnih.gov This protocol provides a rapid and efficient assembly of highly functionalized and polycyclic dihydrobenzofuran spirooxindoles in satisfactory yields and with high diastereoselectivity. acs.orgnih.gov
Another powerful method is the formal [4+1] annulation. One such approach utilizes 3-chlorooxindoles and imines under mild, transition-metal-free conditions to produce dihydrobenzofuran spirooxindoles with excellent diastereoselectivity. acs.org Similarly, a solvent-free grinding protocol reacting α-chlorooxindoles with salicylaldehyde in the presence of KOH also proceeds via a [4+1] cyclization to afford the desired spiro compounds. frontiersin.org These spirooxindoles can serve as precursors for further transformations, such as ring expansion to form novel benzofuroquinolinone scaffolds. acs.org
| Reaction Type | Key Reactants | Base / Catalyst | Key Features | Yield | Ref. |
| Cascade Annulation | MBH carbonates of isatins, o-Hydroxychalcones | Base (e.g., DABCO) | High molecular convergence, High diastereoselectivity | Satisfactory | acs.orgnih.gov |
| Formal [4+1] Annulation | 3-Chlorooxindoles, Imines | NaOH | Mild, Transition-metal-free, Excellent diastereoselectivity | - | acs.org |
| [4+1] Cyclization | α-Chlorooxindoles, Salicylaldehyde | KOH | Solvent-free (grinding), Good diastereoselectivity | 49-92% | frontiersin.org |
Synthesis of Polycyclic 2,3-Dihydrobenzofurans
The fusion of the 2,3-dihydrobenzofuran core with other ring systems leads to polycyclic scaffolds of significant structural diversity. Transition metal-catalyzed annulation reactions are particularly effective for constructing these complex architectures.
Palladium-catalyzed annulation reactions are a cornerstone in this area. For example, a library of polycyclic dihydrobenzofurans can be prepared via the Pd-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers. nih.gov This reaction proceeds in the presence of Pd(OAc)2 with CuCl2 as an oxidant. nih.gov Another palladium-catalyzed approach involves the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers to furnish the fused ring system. rsc.org
Rhodium catalysis has also been employed effectively. A [3+2] annulation process between diazo compounds and cyclic alkenes like 2,3-dihydrofurans or cyclopentenes, catalyzed by Rh2(TPA)4, yields polycyclic 2,3-dihydrobenzofuran derivatives in moderate to high yields. rsc.org These methods provide powerful tools for accessing arene-fused furan (B31954) heterocycles. nih.gov
| Catalyst System | Reaction Type | Reactants | Yield Range | Ref. |
| Pd(OAc)2 / CuCl2 | Annulation | Alkenyl ethers, Alkynyl oxime ethers | 41-86% | nih.gov |
| Rh2(TPA)4 | [3+2] Annulation | Diazo compounds, Dihydrofurans/Cyclopentenes | 34-85% | rsc.org |
| Pd-catalysis | Intramolecular C-H/C-H Coupling | Alkyl phenyl ethers | 33-99% | rsc.org |
Chiral and Diastereoselective Dihydrobenzofuran Derivatives: Control and Characterization
Achieving stereocontrol in the synthesis of 2,3-dihydrobenzofurans is a critical challenge due to the presence of up to two stereocenters at the C2 and C3 positions. Consequently, a wide range of asymmetric and diastereoselective methods have been developed.
Organocatalysis, particularly with chiral phosphoric acids, has proven effective. Asymmetric [3+2] cycloaddition of quinones with various partners can provide 3-amino-2,3-dihydrobenzofurans or other functionalized derivatives with excellent enantioselectivities. researchgate.netacs.org Similarly, quinine-derived bifunctional squaramides can catalyze domino Friedel–Crafts/SN2 reactions to give products with enantiomeric excess values often exceeding 99%. nih.gov
Transition-metal catalysis is also central to stereocontrolled synthesis. As previously mentioned, Cu(I) catalysts with chiral ligands like (S,S)-QuinoxP* or SPDO are highly effective for the enantioselective intramolecular addition of aryl pinacolboronic esters to ketones or for [3+2] cycloadditions, respectively, yielding products with excellent ee. acs.orgrsc.org Palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes also provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org
The use of chiral auxiliaries represents another key strategy. For instance, domino annulations of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates can produce functionalized 2,3-dihydrobenzofurans with impressive chemical yields and high diastereoselectivity. researchgate.net The absolute configuration of these chiral products is often unambiguously confirmed by X-ray structural analysis. researchgate.net
| Method | Catalyst / Auxiliary | Stereocontrol | ee / dr | Ref. |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Enantioselective | up to 99% ee | researchgate.netacs.org |
| Intramolecular Addition | Cu(I) / (S,S)-QuinoxP* | Enantioselective | Excellent ee | rsc.org |
| [3+2] Cycloaddition | Cu / SPDO | Enantioselective | up to 99% ee | acs.org |
| Domino Annulation | Chiral Salicyl N-phosphonyl imine | Diastereoselective | High dr | researchgate.net |
| Heck/Tsuji-Trost Reaction | Pd / TY-Phos | Enantioselective | Excellent ee | organic-chemistry.org |
Future Directions and Emerging Research Avenues in 2 Phenyl 2,3 Dihydrobenzofuran Chemistry
Development of Novel and Sustainable Green Chemistry Protocols for Dihydrobenzofuran Synthesis
A significant thrust in contemporary organic synthesis is the development of green chemistry protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. jk-sci.comwordpress.com In the context of 2,3-dihydrobenzofuran (B1216630) synthesis, this has translated into a focus on photocatalytic, metal-free, and catalyst-free approaches.
Visible-light-mediated synthesis is a particularly promising green strategy. mdpi.com For instance, a photo-induced, metal-free [3+2] cycloaddition of phenols with olefins has been developed using a heterogeneous covalent organic framework (COF) as a photocatalyst. nih.gov This method offers high yields and operates under mild conditions, representing a significant step towards sustainable production. nih.gov Another approach utilizes blue LED irradiation to facilitate the oxyselenocyclization of 2-allylphenols, providing chalcogenyl-2,3-dihydrobenzofurans in good to excellent yields under mild conditions. mdpi.com Furthermore, a facile and efficient photo-induced method for the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives has been developed, which proceeds rapidly and without the need for a metal catalyst. nih.govfrontiersin.org
Catalyst-free synthesis is another cornerstone of green chemistry, and several protocols for 2,3-dihydrobenzofuran synthesis have been reported. nih.gov One such method involves the reaction of substituted salicylaldehydes with sulfoxonium ylide in the absence of a catalyst, affording dihydrobenzofurans in high yields. nih.gov Base-mediated procedures, such as the [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides, also offer an effective and green route to 3-amino-2,3-dihydrobenzofurans. nih.gov The use of recyclable catalysts, such as a permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold complex for reactions in water, further enhances the sustainability of these processes. researchgate.net
The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is also a key consideration in the development of green synthetic methods. jk-sci.com20.210.105 Cycloaddition reactions, such as the [3+2] annulation, are inherently atom-economical and are being increasingly employed for the synthesis of 2,3-dihydrobenzofurans. nih.gov
Advanced Catalysis for Enhanced Selectivity and Yield in 2,3-Dihydrobenzofuran Production
The development of advanced catalytic systems is paramount for achieving high levels of selectivity (chemo-, regio-, diastereo-, and enantioselectivity) and yield in the synthesis of 2,3-dihydrobenzofurans. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this endeavor.
Transition-Metal Catalysis:
Rhodium and palladium catalysts have been extensively utilized for their efficiency and selectivity in constructing the dihydrobenzofuran core. nih.govrsc.org A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a redox-neutral [3+2] annulation route to dihydrobenzofurans with good functional group compatibility. organic-chemistry.org Rhodium catalysis has also been employed in the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, where the solvent plays a crucial role in directing the reaction pathway. nih.gov
Palladium catalysis has proven effective for the enantioselective synthesis of chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org For example, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes affords products with excellent regio- and enantiocontrol. organic-chemistry.org Furthermore, palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates offers a route to a wide range of functionalized 2,3-dihydrobenzofurans with high diastereoselectivity.
| Catalyst System | Reaction Type | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Rh(III) | [3+2] Annulation | up to 90% | - | nih.gov |
| Pd/TY-Phos | Heck/Tsuji-Trost | up to 99% | up to 99% ee | organic-chemistry.org |
| Pd(0)/CPhos | Carboalkoxylation | up to 85% | >20:1 dr | |
| Cu/SPDO | [3+2] Cycloaddition | 86-96% | 86-99% ee | nih.gov |
Organocatalysis:
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of 2,3-dihydrobenzofurans, avoiding the use of potentially toxic and expensive transition metals. researchgate.netthieme-connect.com Chiral thiourea (B124793) catalysts have been successfully employed in an efficient asymmetric cascade pathway for the construction of trans-2,3-dihydrobenzofurans via a Michael addition followed by an oxa-substitution. researchgate.net Similarly, a commercially available chiral phosphine (B1218219) can catalyze the formal [4+1] cyclization of ortho-hydroxy-para-quinone methides and functionalized allenoates to produce chiral 2,3-dihydrobenzofurans in good yields with high diastereo- and enantioselectivities. thieme-connect.com
| Catalyst | Reaction Type | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Chiral Thiourea | Cascade (Michael/Oxa-substitution) | up to 99% | up to 84% ee, >20:1 dr | researchgate.net |
| Chiral Phosphine | [4+1] Cyclization | up to 90% | up to 95:5 er, single diastereoisomer | thieme-connect.com |
Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding
The synergy between computational chemistry and experimental studies is becoming increasingly crucial for a deeper understanding of reaction mechanisms, predicting reaction outcomes, and designing more efficient catalysts for 2,3-dihydrobenzofuran synthesis. mdpi.com Density Functional Theory (DFT) calculations, in particular, have proven to be a valuable tool in this regard. pku.edu.cn
Computational studies can provide insights into the transition states and intermediates of a reaction, helping to elucidate the factors that control selectivity. For example, theoretical studies on the rearrangement of 2,3-dihydrobenzofuran-3-ols have been used to rationalize the observed product distributions. arkat-usa.org In the context of catalysis, DFT calculations can be used to model the catalytic cycle, identify the rate-determining step, and predict the effect of ligand modifications on catalyst performance. This information can then be used to guide the design of new and improved catalysts.
The integration of computational and experimental approaches can be particularly powerful. For instance, a combined experimental and theoretical study of the click reaction of 1,2,3-triazole derivatives has provided a detailed understanding of the reaction mechanism and the role of the catalyst. mdpi.com A similar approach could be applied to the synthesis of 2,3-dihydrobenzofurans to accelerate the development of new and more efficient synthetic methods.
Exploration of Novel Reaction Pathways and Complex Cascade Transformations
The discovery and development of novel reaction pathways and complex cascade transformations are at the forefront of research in 2,3-dihydrobenzofuran chemistry. 20.210.105 These approaches offer the potential to construct complex molecular architectures in a single step, thereby increasing synthetic efficiency and reducing waste. 20.210.105
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur in a single pot without the need for isolation of intermediates. 20.210.105 A number of cascade reactions have been developed for the synthesis of 2,3-dihydrobenzofurans. For example, a mild and broadly applicable method for the construction of complex benzofurylethylamine derivatives has been reported, which proceeds through a unique radical cyclization cascade mechanism. nih.gov This approach enables the synthesis of a range of polycyclic benzofurans that would be difficult to prepare using traditional methods. nih.gov
The total synthesis of natural products often provides the impetus for the development of new and innovative cascade reactions. rsc.org For instance, the synthesis of certain natural products containing the benzofuran (B130515) ring has been achieved using a cascade reaction involving a rsc.orgrsc.org-sigmatropic rearrangement as a key step. rsc.org
The exploration of unconventional reaction pathways is also a key area of research. This includes the development of new cycloaddition strategies, such as the [4+1] annulation of salicyl N-phosphonyl imines with sulfur ylides, which provides access to trans-2,3-dihydrobenzofuran compounds. researchgate.net The selective synthesis of different benzofuran isomers through the rearrangement of a common 2,3-dihydrobenzofuran intermediate highlights the potential for developing divergent synthetic strategies from a single precursor. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-Phenyl-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via Pd-mediated coupling reactions, cyclization of substituted phenylacetic acid derivatives, or acid-catalyzed intramolecular cyclization. For example, microbial hydroxylation of o-bromophenylacetic acid yields intermediates that undergo cyclization under basic conditions to form the dihydrobenzofuran core . Reaction conditions such as solvent polarity (e.g., aqueous vs. aprotic solvents) and catalysts (e.g., BF₃·Et₂O) critically influence cyclization efficiency and yield. Optimization of temperature (e.g., reflux vs. room temperature) and base strength (e.g., KOH vs. NaOH) is essential to avoid side reactions like elimination .
Q. How is NMR spectroscopy utilized to confirm the structure and stereochemistry of this compound derivatives?
- Methodological Answer : NMR spectroscopy distinguishes substituent positions and stereochemistry. For example, in 2-methyl-2,3-dihydrobenzofuran, the dihydrofuran ring protons form an ABX system in ¹H NMR, with coupling constants (JAB = 7.6–7.2 cps) and splitting patterns confirming cis/trans configurations . ¹³C NMR identifies substituent effects (e.g., electron-withdrawing groups deshield adjacent carbons). 2D NMR (COSY, NOESY) resolves overlapping signals in complex derivatives, such as distinguishing 5-methoxy vs. 6-methoxy regioisomers .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of 2-Aryl-2,3-dihydrobenzofuran scaffolds, and what catalytic systems are involved?
- Methodological Answer : Enantioselective synthesis employs chiral catalysts like Cu/SPDO (spirocyclic pyrrolidine-oxazoline) for [3+2] cycloaddition. For example, aryl alkenes react with α,β-unsaturated carbonyls under Cu catalysis to form 2-aryl-dihydrobenzofurans with >90% enantiomeric excess (ee). Solvent choice (e.g., toluene) and ligand design (e.g., bulky substituents on SPDO) enhance stereocontrol . Computational modeling (DFT) predicts transition states to optimize catalyst-substrate interactions .
Q. How can computational methods predict the bioactivity and ADMET properties of 2,3-dihydrobenzofuran derivatives in drug discovery?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., mPGES-1 for anti-inflammatory activity). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. ADMET prediction tools (SwissADME, pkCSM) analyze bioavailability, hepatotoxicity, and blood-brain barrier permeability. For example, 2,3-dihydrobenzofuran derivatives with logP < 3.5 show favorable absorption, while electron-withdrawing substituents reduce cytochrome P450 inhibition .
Q. How can contradictory stereochemical outcomes in dihydrobenzofuran synthesis be resolved?
- Methodological Answer : Stereochemical discrepancies arise from competing reaction pathways. For example, sodium borohydride reduction of ketones in alkaline vs. neutral conditions yields trans or cis diastereomers via thermodynamic vs. kinetic control . NMR and X-ray crystallography confirm configurations, while mechanistic studies (isotopic labeling, Hammett plots) identify rate-determining steps. For instance, alkaline conditions favor cyclization to trans isomers due to steric hindrance minimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
